4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione

Catalog No.
S15672452
CAS No.
61975-71-1
M.F
C11H5ClN2O2
M. Wt
232.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione

CAS Number

61975-71-1

Product Name

4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione

IUPAC Name

4-chloro-5-hydroxybenzo[e]benzimidazol-2-one

Molecular Formula

C11H5ClN2O2

Molecular Weight

232.62 g/mol

InChI

InChI=1S/C11H5ClN2O2/c12-7-9-8(13-11(16)14-9)5-3-1-2-4-6(5)10(7)15/h1-4,15H

InChI Key

HHVGEHSOVIDKGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C3=NC(=O)N=C23)Cl)O

4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione is an organic compound belonging to the class of imidazole derivatives. It features a naphthalene core fused with an imidazole ring and contains a chlorine substituent at the 4-position. The compound has a molecular formula of C11H7ClN2O2C_{11}H_{7}ClN_{2}O_{2} and a molecular weight of approximately 232.64 g/mol. Its structure can be represented as follows:

Chemical Structure \text{Chemical Structure }

This compound is noted for its potential biological activities and applications in medicinal chemistry.

Typical of imidazole derivatives. These may include:

  • Nucleophilic substitutions: The chlorine atom can be replaced by nucleophiles, enhancing the compound's reactivity.
  • Condensation reactions: It can react with aldehydes or ketones to form larger molecular structures.
  • Reduction reactions: The imidazole ring can be reduced to yield different derivatives.

These reactions are essential for modifying the compound to explore its pharmacological properties.

Research indicates that 4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione exhibits notable biological activities, including:

  • Antimicrobial properties: It has shown effectiveness against various bacterial strains.
  • Antioxidant activity: The compound can scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.
  • Urease inhibition: Studies have demonstrated its ability to inhibit urease, making it a candidate for treating conditions like gastritis .

These activities highlight its potential as a therapeutic agent.

The synthesis of 4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione typically involves multi-step organic reactions. A common method includes:

  • Condensation Reaction: Starting from naphthalene derivatives and appropriate chlorinated imidazole precursors.
  • Cyclization: Formation of the imidazole ring through cyclization reactions under acidic or basic conditions.
  • Purification: Isolating the product through crystallization or chromatography techniques.

The detailed synthesis pathway can vary depending on the starting materials and desired purity levels.

4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione has several applications in:

  • Pharmaceuticals: As a potential drug candidate for treating infections and inflammatory diseases due to its biological activity.
  • Agricultural Chemistry: It may serve as a pesticide or herbicide due to its antimicrobial properties.
  • Material Science: Its unique structure allows for exploration in developing novel materials with specific electronic properties.

Interaction studies involving 4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione focus on its binding affinity with biological targets. Notable findings include:

  • Docking Studies: Computational studies have indicated favorable interactions with urease enzymes, suggesting mechanisms for its inhibitory effects .
  • Binding Studies: Experimental assays demonstrate its capability to bind effectively to target proteins involved in various metabolic pathways.

These studies provide insight into how the compound functions at a molecular level.

Several compounds share structural similarities with 4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Chloro-3H-benzo[e]benzimidazole-2,5-dioneC11H7ClN2O2C_{11}H_{7}ClN_{2}O_{2}Contains benzimidazole instead of naphthalene
Imidazo[4,5-d]imidazole-2,5(1H,3H)-dioneC6H6N4O2C_{6}H_{6}N_{4}O_{2}Smaller ring system; different substituents
1-Methylimidazo[4,5-b]pyridineC8H8N4C_{8}H_{8}N_{4}Contains a pyridine ring; known mutagenic properties
Benzimidazole derivativesVariousBroad range of biological activities; diverse uses

Uniqueness

4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione stands out due to its unique naphthalene-imidazole fusion structure combined with chlorine substitution. This configuration contributes to its distinctive biological activities and potential applications in medicinal chemistry compared to other similar compounds.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

232.0039551 g/mol

Monoisotopic Mass

232.0039551 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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